molecular formula C12H15NO5S B445200 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Katalognummer: B445200
Molekulargewicht: 285.32g/mol
InChI-Schlüssel: GVDPQPOUNNCBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid is an organic compound that features a thiophene ring substituted with an ethoxycarbonyl group and a methyl group

Eigenschaften

Molekularformel

C12H15NO5S

Molekulargewicht

285.32g/mol

IUPAC-Name

4-[(3-ethoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO5S/c1-3-18-12(17)8-6-7(2)19-11(8)13-9(14)4-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)

InChI-Schlüssel

GVDPQPOUNNCBEI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCC(=O)O

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Substituents: The ethoxycarbonyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Amidation Reaction: The amino group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a condensation reaction between the thiophene derivative and a suitable carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor agonists/antagonists. Its thiophene ring is known to interact with biological macromolecules, potentially leading to bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The presence of the ethoxycarbonyl group and the amino acid moiety suggests potential activity as enzyme inhibitors or modulators of biological pathways.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[3-(carboxymethyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid
  • 4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid
  • 4-{[3-(ethoxycarbonyl)-5-ethylthiophen-2-yl]amino}-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid is unique due to the specific combination of its functional groups. The ethoxycarbonyl group provides distinct reactivity and solubility properties, while the methyl group on the thiophene ring influences its electronic characteristics. This combination makes it particularly versatile for

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.